Lonidamine
Overview
Description
Lonidamine (LND) is a drug that interferes with the energy metabolism of cancer cells, principally inhibiting aerobic glycolytic activity, by its effect on mitochondrially-bound hexokinase (HK) . It was first used as an anti-spermatogenic agent and later found to have anticancer activity .
Synthesis Analysis
Lonidamine was assembled in 42% overall yield by a concise two-pot sequence . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in one-pot hydrogenation reaction .
Molecular Structure Analysis
Lonidamine is an indazole derivative . Its molecular formula is C15H10Cl2N2O2 . The structure of Lonidamine and its derivatives has been studied .
Chemical Reactions Analysis
Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase . It has no function on cellular nucleic acids or protein synthesis, whereas it exerts a powerful inhibitory effect on oxygen consumption, aerobic glycolysis, and lactate transport and accumulation of neoplastic cells .
Physical And Chemical Properties Analysis
Lonidamine has a molecular weight of 321.2 g/mol . It was found to get degraded over time under all three stress conditions; acidic, basic, and oxidative .
Scientific Research Applications
Enhancing Radiation Therapy in Prostate Cancer
Lonidamine (LND) has been studied for its potential to enhance radiation toxicity in prostate cancer. Research using human prostate cancer cell lines and a rat tumor model indicated that LND alone exhibits cytotoxic properties and can increase the clonogenic toxicity of radiation. It appears to aid in inhibiting the repair of potentially lethal damage caused by radiation, although its effect in vivo on the Dunning model was limited (Dudak, Lopez, Block, & Lokeshwar, 1996).
Role in Oncogene Expressions and Cofactors
LND is part of a second generation of anticancer agents and has been noted for its ability to impact oncogene expressions and cofactors that contribute to cancer. It has been suggested that LND activates a specialized energy system in cancer cells during the repair phase following exposure to hyperthermia, alkylating agents, and radiations. This action may give LND a target in cancer treatment, particularly in enhancing the disease-free interval and survival in certain tumor types (Silvestrini, 1991).
Apoptotic Efficacy in Combination with Arsenic Trioxide
A study demonstrated that LND, when combined with arsenic trioxide, can induce apoptosis in human leukemia cell lines while maintaining low toxicity in non-tumor cells. This combination leads to mitochondrial dysfunction, the activation of the intrinsic apoptotic pathway, and the generation of reactive oxygen species. The combination of LND with arsenic trioxide was found to potentiate its toxic effects via defensive pathway inhibition and JNK activation (Calviño, Estañ, Simón, Sancho, Boyano-Adánez, de Blas, Bréard, & Aller, 2011).
Potentiation of Radiation Effects in Murine Tumors
LND has been identified as an inhibitor of energy metabolism in tumor cells, which led to studies examining its potential to potentiate the effects of radiation in murine tumors. Experiments suggested that the combination of LND with radiation could enhance the cytotoxic effects of radiation on various murine tumors. The potentiating effects of LND may be attributed to its ability to inhibit repair of potentially lethal damage caused by radiation (Kim, Alfieri, Kim, & Young, 1986).
Selective Inhibitor of Aerobic Glycolysis in Tumor Cells
LND shows a selective action in inhibiting aerobic glycolysis in tumor cells while increasing glycolysis in normal cells. This selective action may be ascribed to its inhibition of mitochondrially bound hexokinase, which is typically absent in normal differentiated cells. This characteristic makes LND a potential candidate for targeting the energy metabolism of tumor cells (Floridi, Paggi, Marcante, Silvestrini, Caputo, & De Martino, 1981).
Safety And Hazards
Lonidamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Lonidamine exhibits selectivity to various tumors, and its adverse effects do not overlap when combined with other chemotherapeutic drugs . Therefore, it may be very promising as a sensitizer of tumors to chemotherapeutic agents and physical therapies . The advance of Lonidamine in combination with chemotherapy and physical therapy over the past several decades, as well as the promising Lonidamine derivative adjudin (ADD), has been summarized .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYRZXSPDWGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020782 | |
Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057] | |
Record name | Lonidamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lonidamine | |
CAS RN |
50264-69-2 | |
Record name | Lonidamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lonidamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lonidamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | lonidamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | lonidamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lonidamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LONIDAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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